Lurasidonhydrochlorid

Übersicht

Beschreibung

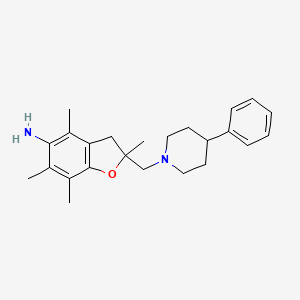

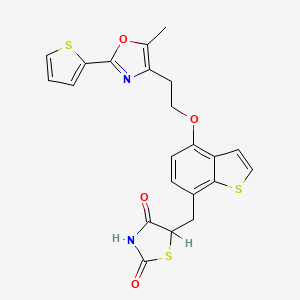

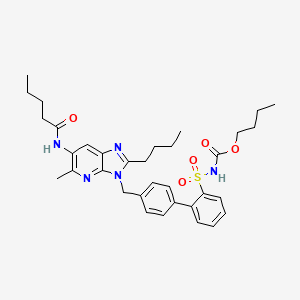

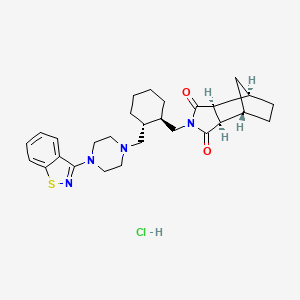

Lurasidone hydrochloride is a hydrochloride obtained by reaction of lurasidone with one equivalent of hydrochloric acid. An atypical antipsychotic agent used for the treatment of schizophrenia. It has a role as a dopaminergic antagonist, a serotonergic antagonist, an adrenergic antagonist and a second generation antipsychotic. It contains a lurasidone(1+).

A thiazole derivative and atypical ANTIPSYCHOTIC AGENT that functions as a DOPAMINE D2 RECEPTOR ANTAGONIST; SEROTONIN 5-HT2 RECEPTOR ANTAGONIST, serotonin 5-HT7 receptor antagonist, and antagonist of the adrenergic α2A and α2C receptors, as well as a partial SEROTONIN 5-HT1A RECEPTOR AGONIST. It is used in the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER.

See also: Lurasidone (has active moiety).

Wissenschaftliche Forschungsanwendungen

Psychopharmakologie

Lurasidonhydrochlorid: wird hauptsächlich zur Behandlung von Schizophrenie und bipolaren Depressionen verwendet . Es wirkt als Antagonist an Dopamin D2- und Serotonin 5-HT2A-Rezeptoren, die für die Pathophysiologie dieser Erkrankungen entscheidend sind. Sein einzigartiges pharmakologisches Profil umfasst auch eine partielle Agonismus an 5-HT1A-Rezeptoren und Antagonismus an noradrenergen α2A- und α2C-Rezeptoren .

Neurowissenschaftliche Forschung

In der Neurowissenschaft wird this compound hinsichtlich seiner Rolle bei der Bewältigung depressiver Symptome bei Menschen mit Schizophrenie untersucht. Es hat sich gezeigt, dass es sowohl die depressiven als auch die positiven und negativen Symptome im Zusammenhang mit Schizophrenie lindert . Dies macht es zu einer wertvollen Option für die Frühbehandlung und für Patienten mit vorherrschenden depressiven Symptomen.

Pharmakologie

Die pharmakokinetischen Eigenschaften von Lurasidon sind für pharmakologische Studien von Bedeutung. Es wird durch Cytochrom P450 (CYP) 3A4 metabolisiert, mit einer mittleren Eliminationshalbwertszeit von 18 Stunden und ist zu etwa 99 % an Serum-Plasmaproteine gebunden . Sein Metabolismus hemmt oder induziert CYP450-Leberenzyme nicht signifikant, was bei Arzneimittel-Wechselwirkungsstudien ein wichtiger Aspekt ist .

Psychiatrische Behandlung

In der psychiatrischen Behandlung wird Lurasidon aufgrund seines geringeren Risikos für Spätdyskinesien im Vergleich zu älteren Antipsychotika geschätzt . Es wird zur Behandlung von Schizophrenie bei Erwachsenen und Jugendlichen sowie bei depressiven Episoden im Zusammenhang mit bipolaren Störungen bei Erwachsenen und Kindern eingesetzt .

Molekularbiologie und Biochemie

Die molekulare Struktur von this compound, die den Isoindol-1,3-dion-Ring und den Benzisothiazol-Ring enthält, ist in der Molekularbiologie und Biochemie von Interesse. Diese Ringe sind jeweils anfällig für alkalische Hydrolyse und Oxidation, was die Löslichkeit und Stabilität der Verbindung beeinflusst . Studien haben sich auf die Verbesserung dieser Eigenschaften durch Bildung höherer Komplexe mit Hydroxypropyl-β-Cyclodextrin konzentriert .

Wirkmechanismus

Target of Action

Lurasidone hydrochloride, a second-generation (atypical) antipsychotic agent, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors .

Mode of Action

Lurasidone hydrochloride acts as an antagonist at its primary targets. It inhibits the activity of D2, 5-HT2A, and 5-HT7 receptors . Additionally, it acts as a partial agonist at 5-HT1A receptors . This complex interaction with multiple receptors is thought to contribute to its antipsychotic and antidepressant effects .

Biochemical Pathways

Its antagonistic action on d2 and 5-ht2a receptors is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects as compared to typical antipsychotics .

Pharmacokinetics

Lurasidone hydrochloride is administered once daily and its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .

Action Environment

The action, efficacy, and stability of lurasidone hydrochloride can be influenced by various environmental factors. For instance, its bioavailability is increased when taken with food .

Biochemische Analyse

Biochemical Properties

Lurasidone hydrochloride exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, distinctive 5-HT7 antagonistic activity, partial agonism at 5-HT1A receptors, and modest antagonism at noradrenergic α2A and α2C receptors . It interacts with these enzymes and proteins, affecting biochemical reactions in the body .

Cellular Effects

Lurasidone hydrochloride influences cell function by interacting with various cell signaling pathways. Its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and its partial agonism at 5-HT1A receptors, play a significant role in its cellular effects .

Molecular Mechanism

It is believed that its efficacy is mediated mainly through antagonist activity at dopamine D2 and serotonin 5-HT2A receptors . It exerts its effects at the molecular level through binding interactions with these biomolecules .

Temporal Effects in Laboratory Settings

In adult healthy subjects and patients, a 40 mg dose of Lurasidone hydrochloride results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .

Metabolic Pathways

Lurasidone hydrochloride is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It should not be coadministered with strong CYP3A4 inducers or inhibitors .

Transport and Distribution

Lurasidone hydrochloride is mostly eliminated in the feces, indicating its distribution within the body . It is approximately 99% bound to serum plasma proteins, suggesting its transport mechanism .

Eigenschaften

IUPAC Name |

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKCRUIRPWNMLK-SCIYSFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027714 | |

| Record name | Lurasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367514-88-3 | |

| Record name | Lurasidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367514-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurasidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lurasidone HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LURASIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4I5851I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

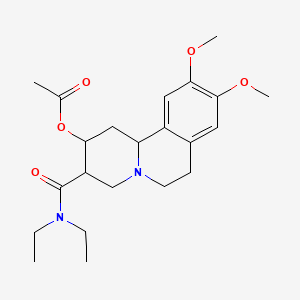

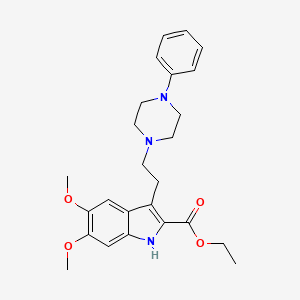

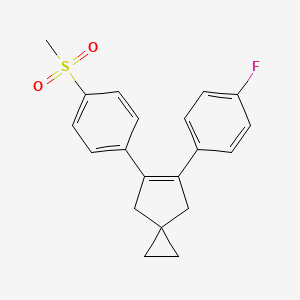

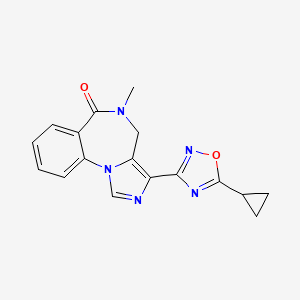

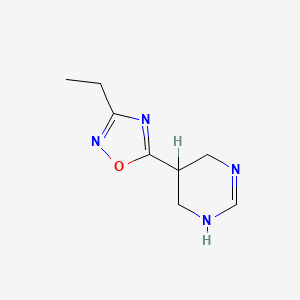

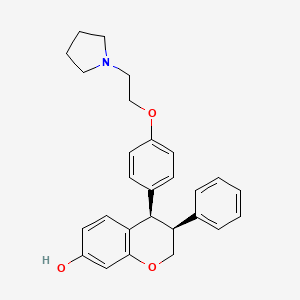

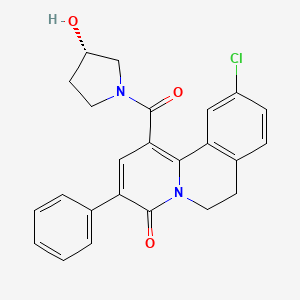

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.